N'-Hydroxyazetidine-1-carboximidamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical development. It belongs to a class of organic compounds characterized by the presence of an azetidine ring—a four-membered saturated heterocyclic structure containing nitrogen. The compound is notable for its potential applications in drug development, particularly as a scaffold for designing novel therapeutic agents.
This compound can be synthesized through various chemical processes, and its structural characteristics have been explored in several scientific studies. The synthesis methods often involve the modification of azetidine derivatives, which are prevalent in numerous pharmaceutical applications due to their biological activity.
N'-Hydroxyazetidine-1-carboximidamide can be classified under:
The synthesis of N'-Hydroxyazetidine-1-carboximidamide typically involves multi-step reactions that may include:
N'-Hydroxyazetidine-1-carboximidamide features:
The molecular formula can be represented as C₅H₈N₄O, with specific structural data available through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques help confirm the presence and arrangement of functional groups within the molecule.
N'-Hydroxyazetidine-1-carboximidamide can participate in various chemical reactions:
In synthetic pathways, controlling reaction conditions such as temperature and pH is crucial to optimize yields and minimize by-products. For example, reactions conducted under mild conditions tend to favor higher yields without requiring extensive purification steps .
The mechanism of action for N'-Hydroxyazetidine-1-carboximidamide in biological systems is not fully elucidated but is believed to involve:
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on HIV integrase, suggesting potential applications in antiviral therapies .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions .
N'-Hydroxyazetidine-1-carboximidamide has potential applications including:
The exploration of azetidine-containing compounds represents a significant evolution in heterocyclic medicinal chemistry, driven by the pursuit of novel pharmacophores with enhanced metabolic stability and target specificity. Azetidine derivatives emerged prominently in pharmaceutical research during the late 20th century, with foundational work focusing on their utility as constrained structural elements in bioactive molecules. The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) established a critical building block for azetidine chemistry, enabling the systematic development of substituted azetidines for drug discovery [3] [5] [8]. This compound's commercial availability (≥97% purity) and well-characterized properties (molecular weight 173.21 g/mol, melting point 36-43°C) facilitated broader investigation into azetidine derivatives, including N'-functionalized carboximidamides [5] [8].
The strategic incorporation of nitrogen-containing small rings like azetidine gained momentum due to their ability to modulate physicochemical properties—notably reducing conformational flexibility while maintaining solubility. This historical trajectory parallels the development of other saturated heterocycles (e.g., pyrrolidine and piperidine), but azetidine's higher ring strain confers distinct advantages in molecular recognition. By the early 2000s, azetidine derivatives appeared in patents targeting infectious diseases, exemplified by their inclusion in beta-lactamase inhibitors like (2S)-2-hydroxy-2-(5-((1R,4S)-6-oxo-7-(sulfooxy)-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-cyclopropane]-4-yl)-1,3,4-oxadiazol-2-yl)ethyl derivatives, which demonstrated potent activity against multidrug-resistant bacteria [7]. This period marked a pivotal shift toward exploiting the azetidine scaffold's three-dimensional space for overcoming antibiotic resistance.
Table 1: Historical Development of Key Azetidine Derivatives in Medicinal Chemistry
Year Range | Development Milestone | Representative Compound | Therapeutic Area |
---|---|---|---|
1990-2000 | Commercial availability of BOC-protected azetidines | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Synthetic intermediate |
2000-2010 | Antibacterial applications | Diazaspiro[3.2.1]octane beta-lactamase inhibitors | Bacterial infections |
2010-Present | Exploration of functionalized carboximidamides | N'-Hydroxyazetidine-1-carboximidamide | Enzyme inhibition |
N'-Hydroxyazetidine-1-carboximidamide (CAS 1862219-51-9) exemplifies a strategically engineered heterocycle combining three critical elements: a strained four-membered azetidine ring, an endocyclic N-hydroxy group, and a carboximidamide functionality. This triad confers distinctive physicochemical and electronic properties that differentiate it from conventional heterocycles. The azetidine core imposes significant ring strain (approximately 25-27 kcal/mol), enhancing binding energy through forced conformational rigidity—a property leveraged in targeted protein interactions [6]. Unlike aliphatic N-hydroxy compounds, which are metabolic liabilities due to nitrenium ion formation, the endocyclic N-O bond in this scaffold exhibits exceptional stability. This stability arises from the nitrogen's incorporation into an aromatic-like heterocyclic system, which reduces electron density and prevents the generation of electrophilic intermediates responsible for toxicity [2]. The carboximidamide group (-C(=NOH)NH₂) further extends structural uniqueness through its capacity for tautomerism and multidirectional hydrogen bonding.
Comparative analysis with related heterocycles reveals the compound's balanced profile:
Table 2: Structural and Property Comparison of N-Hydroxy Heterocycles
Compound | Molecular Formula | Molecular Weight (g/mol) | *logP | PSA (Ų) | Key Structural Feature |
---|---|---|---|---|---|
N'-Hydroxyazetidine-1-carboximidamide | C₄H₉N₃O | 115.14 | -0.89 | 76.2 | Strained 4-membered ring |
N'-Hydroxypyrrolidine-1-carboximidamide | C₅H₁₁N₃O | 129.16 | -0.62 | 76.2 | Flexible 5-membered ring |
Vorinostat (SAHA) | C₁₄H₂₀N₂O₃ | 264.33 | 1.22 | 70.6 | Acyclic hydroxamate |
1-Hydroxypyrrolidine-2-one | C₄H₇NO₂ | 101.10 | -1.12 | 46.5 | Lactam-based N-OH |
The bioactivity profile of N'-hydroxyazetidine-1-carboximidamide stems from synergistic interactions between its functional groups, enabling versatile molecular recognition mechanisms. The endocyclic N-hydroxy moiety facilitates two primary bioactivity-enhancing mechanisms: (1) Metal chelation through the N-O bond's oxygen atom, crucial for inhibiting metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This mimics the pharmacophore of clinically validated hydroxamate inhibitors (e.g., Vorinostat) but with improved metabolic stability due to the cyclic constraint [2]. Unlike exocyclic N-hydroxy groups in compounds like amidoximes, the azetidine-incorporated system resists metabolic conjugation pathways (O-sulfation, O-glucuronidation) that generate reactive intermediates, thereby mitigating toxicity risks [2]. (2) Hydrogen bond donation/acceptance via the N-O bond's polarized electrons, enhancing target engagement entropy.
The carboximidamide group (-C(=NOH)NH₂) introduces complementary bioactivity through:
Table 3: Bioactivity Contributions of Functional Groups
Functional Group | Key Interactions | Target Classes | Biological Effect |
---|---|---|---|
Endocyclic N-hydroxy | Metal chelation, H-bonding | Metalloenzymes (HDACs, MMPs) | Enzyme inhibition |
Carboximidamide | Tautomerism, multidirectional H-bonding | Kinases, nucleic acids | Protein-nucleic acid disruption |
Combined system | Synergistic polarization | Bacterial DNA gyrase, viral polymerases | Antimicrobial/antiviral activity |
This functional synergy underpins the compound's promising in vitro activities. Recent studies indicate potentiation of β-lactam antibiotics against Gram-negative pathogens (e.g., Klebsiella pneumoniae), where the carboximidamide group disrupts cell wall synthesis enzymes while the N-hydroxy group chelates essential metal cofactors [7]. Additionally, the molecule's balanced amphiphilicity enables membrane penetration—a critical advantage over bulkier heterocyclic scaffolds. Computational models predict strong binding to hepatitis B viral capsid proteins (docking scores < -9 kcal/mol), suggesting potential applications in antiviral therapy that leverage both functional groups' interactions [1].
Scheme 1: Synthetic Route to N'-Hydroxyazetidine-1-carboximidamide
graph LRA[tert-Butyl 3-hydroxyazetidine-1-carboxylate] -->|Deprotection<br> TFA/DCM| B[3-Hydroxyazetidine]B -->|Nucleophilic addition<br> Cyanogen bromide| C[1-Cyanoazetidine]C -->|Hydroxylamine<br> Ethanol, reflux| D[N'-Hydroxyazetidine-1-carboximidamide]
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7